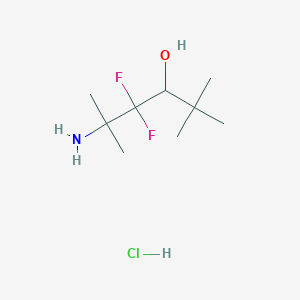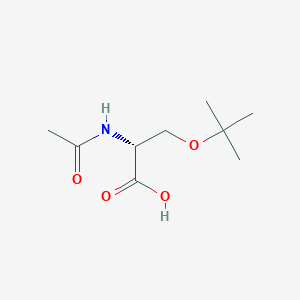
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyloxycarbonyl group at the first position, a nitro group at the sixth position, and a dihydroindole core
Métodos De Preparación
The synthesis of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For example, the reaction of a suitable aryl hydrazine with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Another method involves the nitration of indole derivatives. The nitration process can be carried out using various nitrating agents such as nitric acid or benzoyl nitrate. this method may suffer from low yields and the formation of side products .
Análisis De Reacciones Químicas
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides .
In substitution reactions, the benzyloxycarbonyl group can be replaced with other functional groups using nucleophilic reagents. For example, the reaction with nucleophiles such as phenol or naphthol can lead to the formation of substituted indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of biologically active compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound can be used to develop new therapeutic agents targeting various diseases.
In organic synthesis, this compound is utilized as a versatile intermediate for the construction of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group can also be cleaved under physiological conditions, releasing the active indole core .
At the molecular level, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with specific proteins involved in disease pathways, leading to therapeutic outcomes .
Comparación Con Compuestos Similares
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be compared with other indole derivatives such as 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole and 3-nitroindole. While these compounds share a similar indole core, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activity.
For example, 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole has an amino group instead of a nitro group, which can affect its reactivity in reduction and substitution reactions. Similarly, 3-nitroindole has the nitro group at a different position, influencing its electronic properties and interactions with biological targets .
Propiedades
Número CAS |
313491-05-3 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
benzyl 6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c19-16(22-11-12-4-2-1-3-5-12)17-9-8-13-6-7-14(18(20)21)10-15(13)17/h1-7,10H,8-9,11H2 |
Clave InChI |
ARZGTFHPFARBLG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
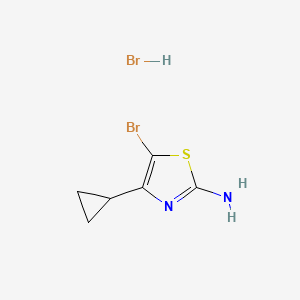
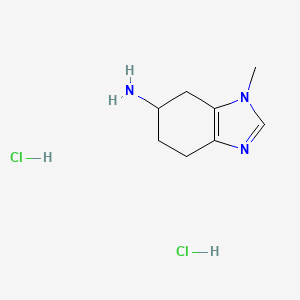
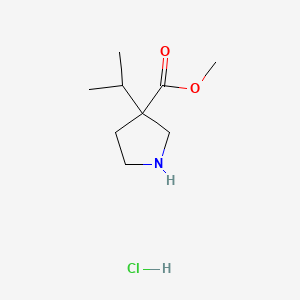
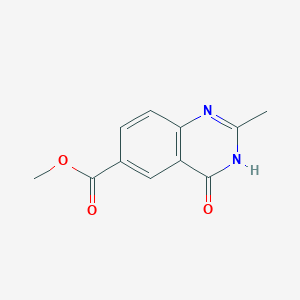
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
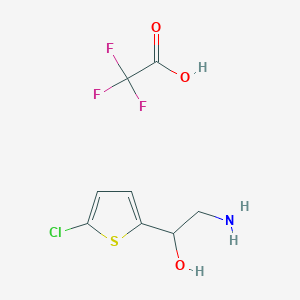
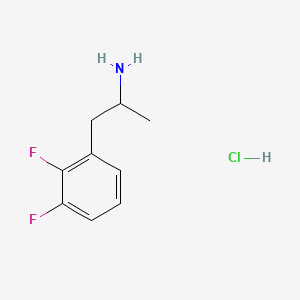
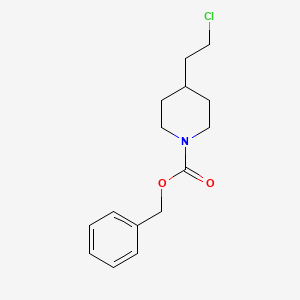
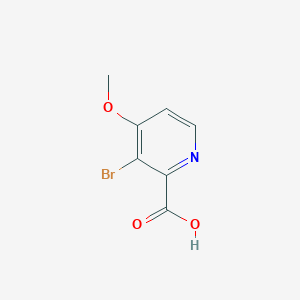
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
